Regioisomeric Connectivity and N-Methylation Pattern: Structural Differentiation from 1-(1-Methyl-1H-imidazol-2-yl)piperazine
The target compound (CAS 1369243-65-1) is a 1-methyl-2-substituted piperazine, whereas its closest commercial analog, 1-(1-methyl-1H-imidazol-2-yl)piperazine (CAS 113049-35-7), is a 1-substituted piperazine lacking the N-methyl group on the piperazine ring [1][2]. This connectivity difference is reflected in the SMILES notation: CN1CCNCC1C2=NC=CN2C (target) versus CN1C=CN=C1N2CCNCC2 (comparator). The target compound contains a stereogenic center at C2 of the piperazine ring (Undefined Atom Stereocenter Count = 1), whereas CAS 113049-35-7 is achiral (Undefined Atom Stereocenter Count = 0) [3][4]. The target also possesses a higher molecular weight (180.25 vs. 166.22 g/mol) due to the additional methyl substituent [3].
| Evidence Dimension | Molecular structure: regioisomeric connectivity, N-methylation pattern, and stereochemistry |
|---|---|
| Target Compound Data | SMILES: CN1CCNCC1C2=NC=CN2C; MW: 180.25 g/mol; Undefined Atom Stereocenter Count: 1 |
| Comparator Or Baseline | 1-(1-methyl-1H-imidazol-2-yl)piperazine (CAS 113049-35-7): SMILES: CN1C=CN=C1N2CCNCC2; MW: 166.22 g/mol; Undefined Atom Stereocenter Count: 0 |
| Quantified Difference | ΔMW = +14.03 g/mol (one additional methyl group); presence of a chiral center (target) vs. achiral (comparator); imidazole attached at piperazine C2 (target) vs. piperazine N1 (comparator) |
| Conditions | Structural identity confirmed by InChI, SMILES, and CAS registry; computed properties from PubChem (release 2021.05.07–2025.04.14) |
Why This Matters
Regioisomeric connectivity and stereochemistry directly influence receptor binding pose, metabolic pathways, and synthetic derivatization options; using the wrong regioisomer can invalidate SAR studies and lead to non-reproducible results.
- [1] PubChem CID 82408758, 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine, Computed Descriptors and SMILES. View Source
- [2] PubChem CID 21189008, 1-(1-methyl-1H-imidazol-2-yl)piperazine (CAS 113049-35-7), Computed Descriptors and SMILES. View Source
- [3] PubChem CID 82408758, Computed Properties: Undefined Atom Stereocenter Count = 1; Molecular Weight = 180.25 g/mol. View Source
- [4] PubChem CID 21189008, Computed Properties: Undefined Atom Stereocenter Count = 0; Molecular Weight = 166.22 g/mol. View Source
